
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol is a chemical compound with the molecular formula C8H4BrIN2OS and a molecular weight of 383.00 g/mol . This compound is characterized by the presence of bromine, iodine, and a thiadiazole ring attached to a phenol group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the use of sulfur and nitrogen-containing reagents.
Bromination and Iodination: The phenol group is brominated and iodinated using bromine and iodine reagents, respectively. These reactions are usually carried out in the presence of catalysts and under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or iodine atoms .
Aplicaciones Científicas De Investigación
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and thiadiazole ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,1,3-benzothiadiazole: This compound has a similar thiadiazole ring but lacks the iodine atom.
4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]phenol: Similar structure but with an additional oxygen atom linking the thiadiazole ring to the phenol group.
Uniqueness
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation makes it a valuable compound for various research applications, offering unique reactivity patterns compared to its analogs .
Propiedades
Fórmula molecular |
C8H4BrIN2OS |
|---|---|
Peso molecular |
383.01 g/mol |
Nombre IUPAC |
5-bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol |
InChI |
InChI=1S/C8H4BrIN2OS/c9-4-1-2-5(6(13)3-4)7-11-12-8(10)14-7/h1-3,13H |
Clave InChI |
QULBJLBPGREIDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)O)C2=NN=C(S2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


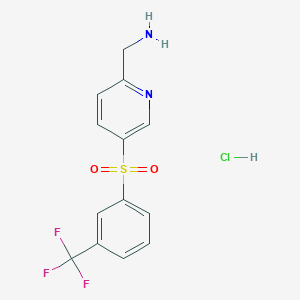
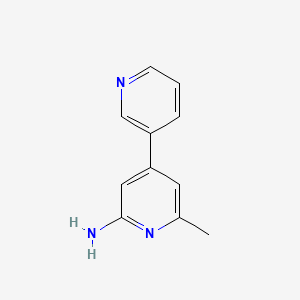

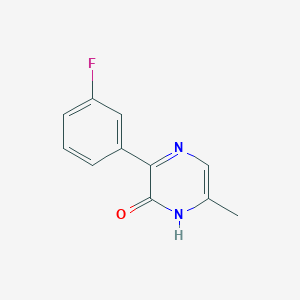
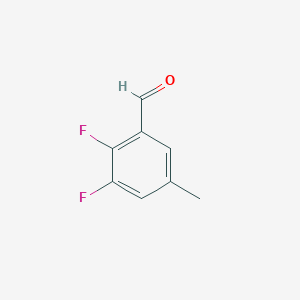
![3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13154010.png)
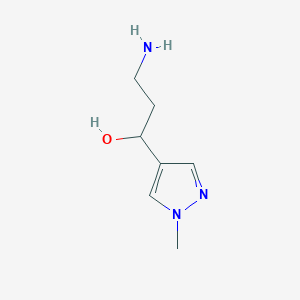
![Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13154028.png)
![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)
![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)
![3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13154044.png)



